ethyl (4-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate
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Overview
Description
ETHYL 2-(4-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE is a complex organic compound featuring a pyrazole ring system Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Esterification: The final step involves the esterification of the acetylated pyrazole with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or thiol in anhydrous conditions.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
ETHYL 2-(4-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(4-{[2-(4-METHYL-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE
- ETHYL 2-(4-{[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE
Uniqueness
ETHYL 2-(4-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C16H22ClN5O3 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
ethyl 2-[4-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-3,5-dimethylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C16H22ClN5O3/c1-6-25-14(24)8-22-12(5)16(10(3)20-22)18-13(23)7-21-11(4)15(17)9(2)19-21/h6-8H2,1-5H3,(H,18,23) |
InChI Key |
GFNSYFVWVTYINB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)CN2C(=C(C(=N2)C)Cl)C)C |
Origin of Product |
United States |
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